molecular formula C17H17FN2O2S B5669505 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide CAS No. 606923-19-7

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide

Cat. No. B5669505
CAS RN: 606923-19-7
M. Wt: 332.4 g/mol
InChI Key: QSTLULYIVPXULJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide involves multiple steps, including the condensation of different aromatic or heterocyclic amines with acetyl or benzoyl derivatives. Compounds with similar structures have been synthesized by reacting pyrazole derivatives with substituted acetamides, demonstrating the versatility and complexity of synthetic routes employed for such molecules (Sunder & Maleraju, 2013).

Molecular Structure Analysis

The molecular structure of compounds akin to N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide has been elucidated using techniques like NMR, IR, and Mass spectroscopy. These studies reveal the presence of distinct functional groups and their orientation within the molecule, influencing its reactivity and interactions with other molecules. The determination of pKa values of related compounds provides insight into their acidic or basic nature, which is crucial for understanding their behavior in biological systems or chemical reactions (Duran & Canbaz, 2013).

Chemical Reactions and Properties

The chemical reactions involving compounds of this nature typically involve nucleophilic substitution, condensation, or addition reactions, highlighting their reactivity towards various chemical agents. The synthesis process itself can lead to the formation of multiple derivatives, showcasing a broad spectrum of chemical properties and reactivities. For instance, the creation of novel acetamide derivatives through carbodiimide condensation indicates the potential for diverse chemical transformations (Yu et al., 2014).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, are fundamental for determining their suitability for various applications. X-ray crystallography provides detailed insights into the molecular geometry and intermolecular forces, crucial for understanding the compound's stability and interactions with other molecules. The analysis of crystal structures of similar compounds reveals the presence of hydrogen bonding and other non-covalent interactions, influencing their physical state and solubility characteristics (Al-Hourani et al., 2016).

Chemical Properties Analysis

The chemical properties, such as reactivity towards other compounds, stability under various conditions, and potential for participating in chemical reactions, define the utility of such molecules in synthetic chemistry and potential pharmaceutical applications. The antioxidant studies of related molecules underscore the importance of understanding these properties for designing compounds with desired biological or chemical activities (Ahmad et al., 2012).

properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2S/c1-17(2)8-12-15(13(21)9-17)23-16(19-12)20-14(22)7-10-3-5-11(18)6-4-10/h3-6H,7-9H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTLULYIVPXULJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)CC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353778
Record name ST50022424
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

606923-19-7
Record name ST50022424
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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